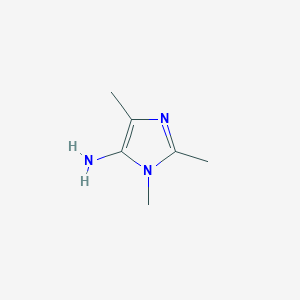
trimethyl-1H-imidazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl-1H-imidazol-5-amine is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of three methyl groups attached to the imidazole ring and an amine group at the fifth position. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-1H-imidazol-5-amine can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles . Another method involves the use of trimethylsilyltrifluoromethanesulfonate as a catalyst under microwave radiation, resulting in high yields under short reaction times .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Trimethyl-1H-imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atoms or the carbon atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
科学的研究の応用
Trimethyl-1H-imidazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Imidazole derivatives are explored for their therapeutic potential in treating various diseases, such as infections and cancer.
Industry: The compound is used in the development of agrochemicals, dyes, and functional materials
作用機序
The mechanism of action of trimethyl-1H-imidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific biological context.
類似化合物との比較
Trimethyl-1H-imidazol-5-amine can be compared with other imidazole derivatives, such as:
1H-imidazole: The parent compound without any methyl groups.
2-methyl-1H-imidazole: A derivative with a single methyl group at the second position.
4,5-dimethyl-1H-imidazole: A derivative with two methyl groups at the fourth and fifth positions.
Uniqueness
The presence of three methyl groups and an amine group at the fifth position makes this compound unique. These structural features can influence its chemical reactivity and biological activity, distinguishing it from other imidazole derivatives.
特性
分子式 |
C6H11N3 |
|---|---|
分子量 |
125.17 g/mol |
IUPAC名 |
2,3,5-trimethylimidazol-4-amine |
InChI |
InChI=1S/C6H11N3/c1-4-6(7)9(3)5(2)8-4/h7H2,1-3H3 |
InChIキー |
LACODAPPNBTQMG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C(=N1)C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride](/img/structure/B15317511.png)
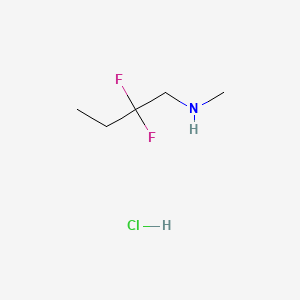


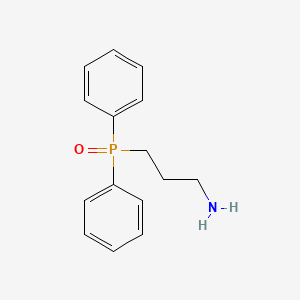
![1,3-Diethyl2-{[4-(benzyloxy)phenyl]methyl}-2-(fluoromethyl)propanedioate](/img/structure/B15317538.png)
![methyl2-[(2S,4S)-4-fluoropyrrolidin-2-yl]acetatehydrochloride](/img/structure/B15317544.png)
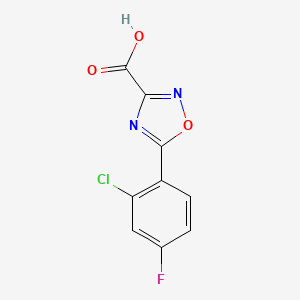
![5-[3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2-(morpholine-4-carbonyl)aniline](/img/structure/B15317549.png)
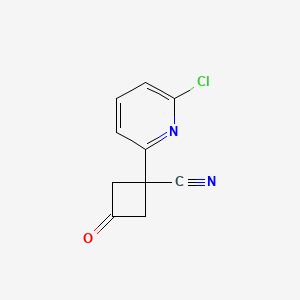
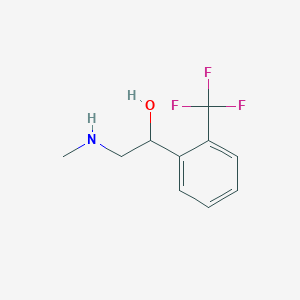
![[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanol](/img/structure/B15317571.png)
![(6R,7R)-3-[(acetyloxy)methyl]-7-(4-cyanobenzamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid](/img/structure/B15317584.png)
